2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde
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Overview
Description
2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde is a heterocyclic compound that belongs to the pyran family It is characterized by a pyran ring fused with a phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde typically involves the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions. Common catalysts include nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts . The reaction is often carried out in a one-pot multicomponent reaction, which simplifies the process and increases efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 2-Oxo-3-phenyl-2H-pyran-4-carboxylic acid.
Reduction: 2-Oxo-3-phenyl-2H-pyran-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-pyran-3-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
2-Oxo-2H-chromen-3-yl: Contains a chromen ring instead of a pyran ring.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Similar pyran structure with additional substituents.
Uniqueness
2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde is unique due to its combination of a pyran ring, phenyl group, and aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
820986-28-5 |
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Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-oxo-3-phenylpyran-4-carbaldehyde |
InChI |
InChI=1S/C12H8O3/c13-8-10-6-7-15-12(14)11(10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
XWGHFIAFKVRGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=COC2=O)C=O |
Origin of Product |
United States |
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